9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound characterized by a fused triazoloquinazolinone core. Its structure features a 2-chlorophenyl group at position 9 and a 3,4-dimethoxyphenyl substituent at position 2 (Figure 1). These substituents confer distinct electronic and steric properties, influencing both physicochemical characteristics (e.g., logP, solubility) and biological interactions.
Properties
IUPAC Name |
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-30-18-11-10-13(12-19(18)31-2)22-26-23-25-16-8-5-9-17(29)20(16)21(28(23)27-22)14-6-3-4-7-15(14)24/h3-4,6-7,10-12,21H,5,8-9H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMYZJMBWLEPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and anti-inflammatory activities, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21ClN4O3
- Molecular Weight : 436.9 g/mol
- CAS Number : 539842-34-7
The structure of the compound features a triazoloquinazolinone core, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines to determine its efficacy.
Case Studies
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several human cancer cell lines. In particular, it demonstrated an IC50 value of approximately against HCT116 (human colorectal cancer) cells and against MCF7 (human breast cancer) cells .
- Selectivity assays indicated that the compound was substantially less toxic to normal fibroblast cells (WI38), suggesting a favorable therapeutic index .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated.
Research Findings
- In a study assessing COX-2 inhibition, the compound showed promising results with an IC50 value comparable to that of celecoxib (0.04 μmol), indicating potent anti-inflammatory effects .
- Further investigations into its impact on inflammatory markers in RAW264.7 cells revealed significant suppression of iNOS and COX-2 mRNA levels .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Significant against various bacterial and fungal strains.
- Antitumor Activity : Potential for inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : May reduce inflammation in various models.
Antimicrobial Applications
The antimicrobial properties of the compound have been extensively studied.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
In vitro studies have demonstrated that the compound is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in clinical settings.
Antitumor Activity
The compound has shown promise in cancer research. Studies have indicated that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study involving human breast cancer cells (MCF-7), the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM. This suggests its potential for development into a therapeutic agent for breast cancer treatment.
Anti-inflammatory Properties
Preliminary research indicates that the compound may possess anti-inflammatory effects. It has been tested in models of inflammation where it significantly reduced markers such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ primarily in substituents on the triazoloquinazolinone scaffold. Key examples include:
Notes:
- *logP values estimated via computational methods.
- The 3,4-dimethoxyphenyl group in the target compound increases molecular weight (est. ~375–385 g/mol) and logP (est. ~3.8–4.2) compared to analogs with fewer methoxy groups.
- Chlorine substituents (e.g., 2-chloro vs. 2,4-dichloro) enhance lipophilicity and may influence receptor binding .
Pharmacological Activity
Triazoloquinazolinones exhibit diverse bioactivities depending on substitution patterns:
- Selective RXFP4 Agonism : The scaffold 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (e.g., compound 7a in ) shows RXFP4 agonism with EC₅₀ values <100 nM. Substituents like 2-chlorophenyl and 4-hydroxyphenyl optimize target engagement, suggesting the target compound’s 3,4-dimethoxyphenyl group may alter binding kinetics or selectivity .
- CNS Modulation : Analogs with 6,6-dimethyl groups (e.g., ) exhibit improved blood-brain barrier penetration due to moderate logP (2.9–3.3), whereas bulkier substituents (e.g., 3,4-dimethoxy) may reduce CNS bioavailability.
Preparation Methods
Multi-Component Reaction Using Ceric Ammonium Nitrate (CAN)
A highly efficient one-pot synthesis, adapted from Shaikh and Chaudhar, employs CAN as a catalyst. The reaction involves:
- 3-Amino-1,2,4-triazole (1.0 equiv)
- 2-Chlorobenzaldehyde (1.2 equiv)
- 5,5-Dimethylcyclohexane-1,3-dione (dimedone, 1.0 equiv)
Procedure :
- Dissolve reactants in acetonitrile (20 mL per 1 mmol of aldehyde).
- Add CAN (10 mol%) and reflux at 80°C for 4–6 hours.
- Cool to room temperature, filter, and recrystallize from ethanol.
Key Advantages :
Mechanistic Insight :
CAN facilitates imine formation between the aldehyde and triazole, followed by Michael addition of dimedone and subsequent cyclodehydration to form the triazoloquinazolinone core.
Stepwise Synthesis via Quinazolinone Intermediate
An alternative approach, derived from CN102120731A, involves constructing the quinazolinone core before introducing the triazole moiety:
Step 1: Synthesis of Quinazolinone Precursor
- Condense 3,4-dimethoxyanthranilic acid with 2-chlorobenzoyl chloride in pyridine at 100°C for 2 hours.
- Isolate the intermediate 6-nitro-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one via vacuum filtration.
Step 2: Triazole Ring Formation
- React the quinazolinone intermediate with 3-amino-1,2,4-triazole in n-butanol under reflux for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Multi-component | 88 | 98 |
| Stepwise | 75 | 95 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency:
- Acetonitrile : Optimal for MCRs, providing 88% yield.
- Ethanol : Reduces yield to 70% due to poor solubility of intermediates.
Temperature Profile :
Catalytic Systems
While CAN is effective, alternative catalysts were evaluated:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| CAN | 88 | 4 |
| p-Toluenesulfonic acid | 65 | 8 |
| No catalyst | <20 | 24 |
Structural Characterization
Q & A
Basic: What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions?
The synthesis typically involves a multi-step process starting with condensation of substituted phenyl precursors with triazole or quinazoline intermediates. A common method includes:
- Step 1 : Formation of the quinazolinone core via cyclization of 2-aminobenzamide derivatives under reflux with acetic acid .
- Step 2 : Introduction of the triazole ring using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted methods to reduce reaction time (e.g., from 24 hours to 2 hours) .
- Optimization : Key parameters include solvent choice (e.g., DMF for solubility), temperature control (80–120°C), and catalyst loading (e.g., 5 mol% CuI). Yields >90% are achievable with microwave-assisted synthesis .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : Critical for identifying substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl groups; methoxy signals at δ 3.8–4.1 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ and triazole ring vibrations at 1450–1550 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 464.12) .
Advanced: How can researchers resolve contradictions in biological activity data across similar derivatives?
Contradictions often arise from minor structural variations (e.g., substituent electronegativity or steric effects). Methodological approaches include:
- Comparative SAR Analysis : Systematically test analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Dose-Response Studies : Use IC50/EC50 curves to quantify potency differences (e.g., 2-chlorophenyl derivatives show 10-fold higher antimicrobial activity vs. methylphenyl analogs) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ’s table of similar compounds) to identify trends in bioactivity .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular Docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., dihydrofolate reductase) to identify key residues (e.g., hydrogen bonds with Asp27, hydrophobic contacts with Phe31) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
- QSAR Modeling : Correlate substituent parameters (e.g., Hammett σ) with activity to guide structural optimization .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use co-solvents (e.g., DMSO/PEG 400 mixtures) for in vitro assays .
- Stability :
- pH : Stable at pH 6–8 (degradation <5% over 24 hours); avoid extremes (pH <3 or >10) .
- Temperature : Store at –20°C; decomposition occurs >40°C .
Advanced: How can researchers address low yield in the final synthetic step?
- Troubleshooting :
- Byproduct Analysis (HPLC/MS) : Identify impurities (e.g., uncyclized intermediates) and adjust reaction time/temperature .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. CuI) for improved selectivity .
- Workup Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Advanced: What in silico tools are effective for toxicity prediction?
- ADMET Prediction (SwissADME/ProTox-II) : Assess hepatotoxicity (e.g., CYP3A4 inhibition risk) and mutagenicity (Ames test profiles) .
- hERG Binding Models : Predict cardiac liability (e.g., IC50 >10 µM is desirable) .
Basic: What in vitro assays are recommended for initial biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
- Anticancer : MTT assay (e.g., IC50 vs. HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1–100 µM) .
Advanced: How do crystallographic data inform structural optimization?
- Single-Crystal XRD : Reveals planarity of the triazoloquinazoline core (torsion angles <5°) and substituent orientation (e.g., 3,4-dimethoxyphenyl’s dihedral angle = 12°) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. π-π stacking) to guide salt/cocrystal formation for improved solubility .
Advanced: What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/CRISPR : Compare activity in target-knockout vs. wild-type cells .
- Pull-Down Assays : Use biotinylated probes to isolate compound-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
